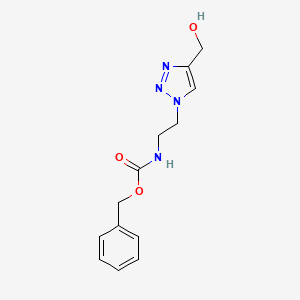

benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Vue d'ensemble

Description

Benzyl carbamate compounds are generally viewed as the ester of carbamic acid and a benzyl alcohol . They are typically used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl group is removable with Lewis acids .

Chemical Reactions Analysis

Benzyl carbamates can undergo various reactions. For example, they can participate in free radical bromination, nucleophilic substitution, and oxidation . The specific reactions that “benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate” can undergo would depend on the specific groups present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For benzyl carbamate, it is a white solid that is soluble in organic solvents and moderately soluble in water . The properties of “this compound” would depend on the specific groups present in the molecule.Applications De Recherche Scientifique

Chemical Synthesis and Characterization : Research has focused on synthesizing and characterizing triazole derivatives, including those similar to the specified compound, to explore their chemical properties and potential applications. For instance, studies on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives have revealed insights into π-hole tetrel bonding interactions, which are crucial for understanding the nucleophilic/electrophilic nature of compounds and their potential applications in materials science and molecular engineering (Ahmed et al., 2020).

Anticancer Research : Certain carbamate derivatives of triazolyl compounds have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. Some compounds have shown promising results, outperforming standard anticancer drugs in specific assays. This highlights the potential of triazole derivatives, including those structurally related to the specified compound, in the development of new anticancer therapies (Liu et al., 2013).

Antimicrobial Activity : Novel triazole derivatives have been synthesized and assessed for their antimicrobial properties. These compounds, including ones similar to benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, exhibit moderate to significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Rajasekaran et al., 2006).

Corrosion Inhibition : Research into the application of triazole derivatives in corrosion inhibition has demonstrated that these compounds can effectively protect metals against corrosion in specific environments. This indicates the potential of this compound derivatives in materials science and engineering, particularly in the development of new corrosion inhibitors (Insani et al., 2015).

Drug Development : The structural motif of triazoles, including derivatives of the specified compound, plays a significant role in pharmaceutical development. Triazole rings are core components in several clinical drugs due to their ability to engage in hydrogen bonding, enhance solubility, and confer stability. This highlights the relevance of triazole derivatives in medicinal chemistry for the development of new therapeutics (Prasad et al., 2021).

Mécanisme D'action

Target of Action

Carbamates are generally known to interact with enzymes such as acetylcholinesterase .

Mode of Action

Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine .

Pharmacokinetics

Carbamates are generally well absorbed and widely distributed in the body .

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .

Propriétés

IUPAC Name |

benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTCRIXOKNGTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

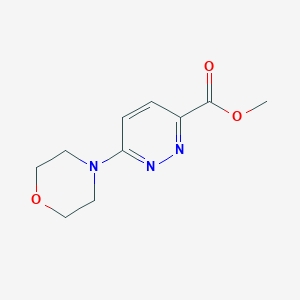

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.